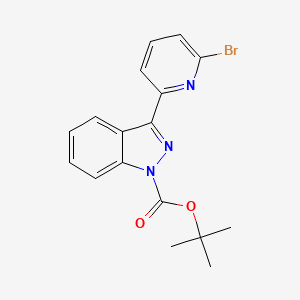![molecular formula C14H10ClNOSe B14030816 2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one is an organoselenium compound that belongs to the class of benzoselenazoles This compound is characterized by the presence of a selenazole ring fused with a benzene ring and a 4-chlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl chloride with selenium dioxide in the presence of a suitable base. The reaction conditions often include refluxing in an organic solvent such as toluene or xylene to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Substituted benzoselenazoles with various functional groups.
Scientific Research Applications
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and antioxidant activities.
Biological Studies: The compound is used to study the role of selenium in biological systems and its interaction with biomolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one involves its interaction with cellular targets such as enzymes and proteins. The selenium atom in the selenazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes involved in oxidative stress and inflammation, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzyl)benzo[D][1,2]thiazol-3(2H)-one: A sulfur analog with similar biological activities.
2-(4-Chlorobenzyl)benzo[D][1,2]oxazol-3(2H)-one: An oxygen analog with distinct chemical properties.
Uniqueness
2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one is unique due to the presence of selenium, which imparts distinct redox properties and biological activities compared to its sulfur and oxygen analogs. The selenium atom enhances the compound’s ability to interact with biological targets and modulate their activity, making it a valuable compound for medicinal and biological research.
Properties
Molecular Formula |
C14H10ClNOSe |
|---|---|
Molecular Weight |
322.66 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H10ClNOSe/c15-11-7-5-10(6-8-11)9-16-14(17)12-3-1-2-4-13(12)18-16/h1-8H,9H2 |
InChI Key |
XZWKXIFLMYRVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



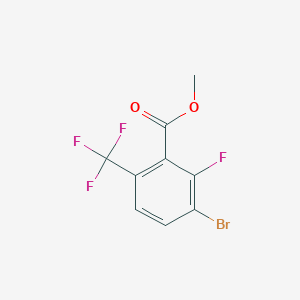
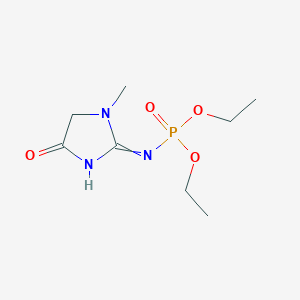
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
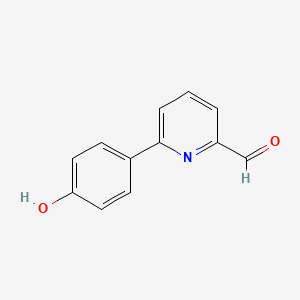
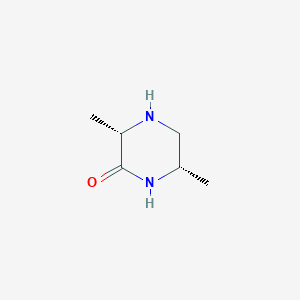



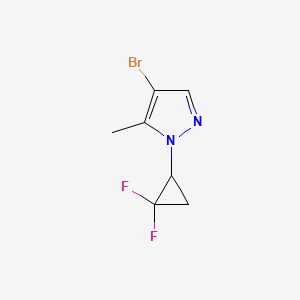

![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
